molecular formula C11H20ClN B13975844 7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane

7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane

Cat. No.: B13975844
M. Wt: 201.73 g/mol
InChI Key: LRMHMFMLTGSYEG-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-2-ethyl-2-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro[44]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the use of a tandem Nazarov cyclization/semipinacol rearrangement reaction. This method allows for the efficient construction of the spiro[4.4]nonane skeleton with high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups.

    Cyclization Reactions: The spirocyclic structure can participate in further cyclization reactions to form more complex polycyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce N-oxides.

Scientific Research Applications

7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane has several scientific research applications:

Mechanism of Action

The mechanism by which 7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amines and azaspiro compounds, such as:

  • 2-azaspiro[4.5]decane
  • 2-azaspiro[5.5]undecane
  • 7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane

Uniqueness

What sets 7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane apart is its specific substitution pattern and the presence of the chloromethyl group, which provides unique reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

Molecular Formula

C11H20ClN

Molecular Weight

201.73 g/mol

IUPAC Name

8-(chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane

InChI

InChI=1S/C11H20ClN/c1-2-13-6-5-11(9-13)4-3-10(7-11)8-12/h10H,2-9H2,1H3

InChI Key

LRMHMFMLTGSYEG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CCC(C2)CCl

Origin of Product

United States

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